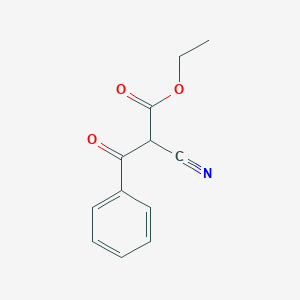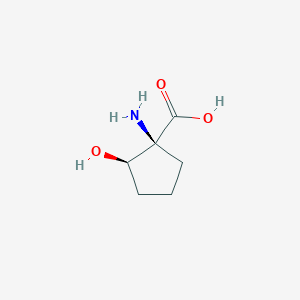
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R)-(9CI) is a chiral compound that has been the subject of numerous scientific research studies due to its potential applications in various fields. This compound has a unique chemical structure that allows it to interact with biological systems in a specific manner, making it a valuable tool for investigating biochemical and physiological processes.
Mechanism Of Action
The mechanism of action of Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R)-(9CI))-(9CI) is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. By inhibiting COX-2, Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R)-(9CI))-(9CI) may be able to reduce inflammation and pain.
Biochemical And Physiological Effects
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R)-(9CI))-(9CI) has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to inhibit the growth of cancer cells and viruses. It has also been shown to have neuroprotective effects, potentially making it a valuable tool in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R)-(9CI))-(9CI) in lab experiments is its specificity. Because of its unique chemical structure, this compound is able to interact with biological systems in a specific manner, allowing researchers to investigate specific processes and pathways. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research involving Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R)-(9CI))-(9CI). One area of interest is the development of new therapeutic agents based on this compound. Researchers are also interested in investigating the mechanisms of action of this compound in greater detail, as well as exploring its potential applications in other fields, such as agriculture and environmental science. Additionally, the synthesis of analogs of this compound may lead to the discovery of new compounds with even greater potential for scientific research and therapeutic applications.
Synthesis Methods
The synthesis of Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R)-(9CI))-(9CI) can be achieved through a multi-step process. One method involves the reaction of cyclopentanone with ethyl chloroformate to form an intermediate, which is then reacted with hydroxylamine hydrochloride to produce the desired compound. Another method involves the reaction of cyclopentanone with hydroxylamine-O-sulfonic acid, followed by the addition of sodium hydroxide to produce the final product.
Scientific Research Applications
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R)-(9CI))-(9CI) has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and chemical biology. This compound has been shown to possess anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for the development of new therapeutic agents.
properties
CAS RN |
197247-93-1 |
|---|---|
Product Name |
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R)-(9CI) |
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(1S,2R)-1-amino-2-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-6(5(9)10)3-1-2-4(6)8/h4,8H,1-3,7H2,(H,9,10)/t4-,6+/m1/s1 |
InChI Key |
HGIWJIYAECWSED-XINAWCOVSA-N |
Isomeric SMILES |
C1C[C@H]([C@@](C1)(C(=O)O)N)O |
SMILES |
C1CC(C(C1)(C(=O)O)N)O |
Canonical SMILES |
C1CC(C(C1)(C(=O)O)N)O |
synonyms |
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1S,2R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



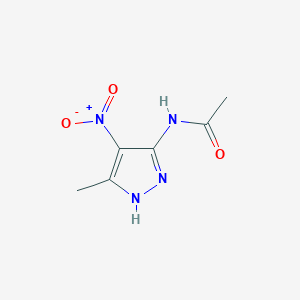

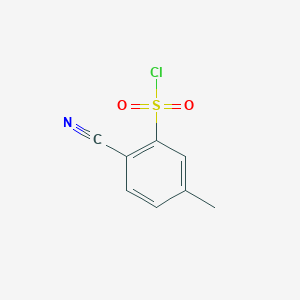
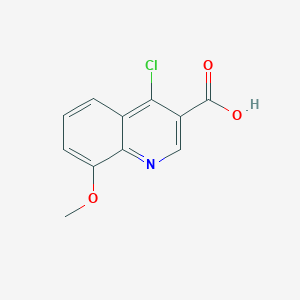
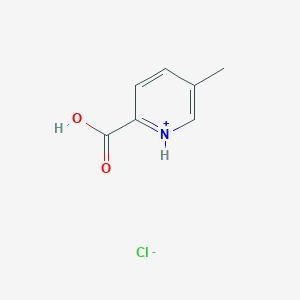
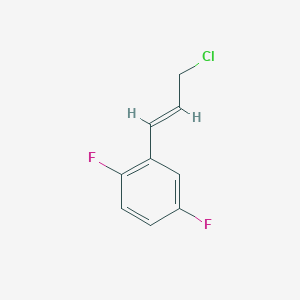
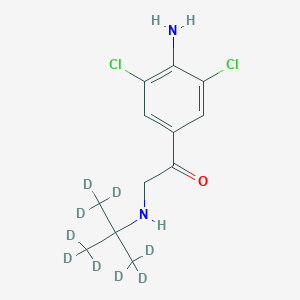
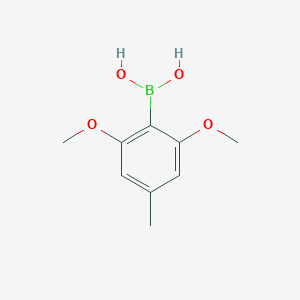
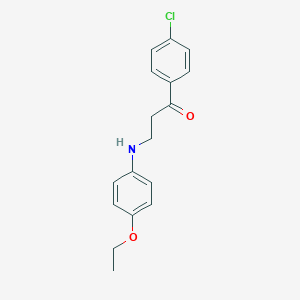
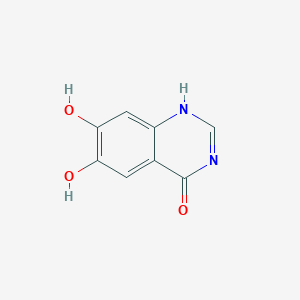
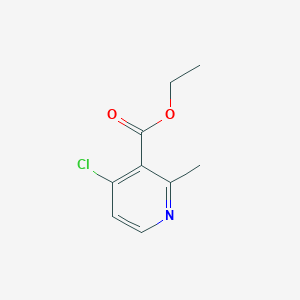
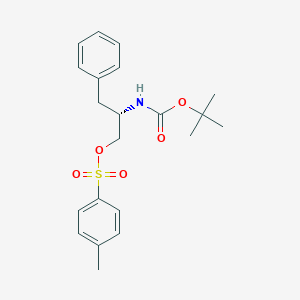
![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)
